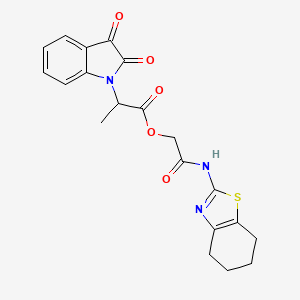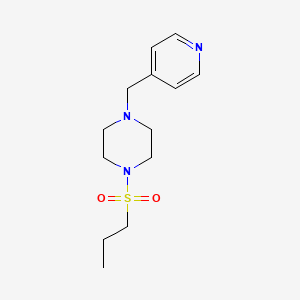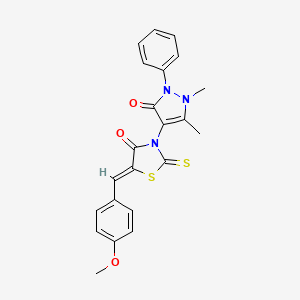![molecular formula C13H11N5O2S2 B10878056 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both pyrimidine and benzothiazole moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, which is then reacted with a benzothiazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
科学的研究の応用
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)THIO]-N-(2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE
- 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETIC ACID
Uniqueness
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its dual presence of pyrimidine and benzothiazole rings, which confer distinct biological activities. This structural combination is less common compared to other similar compounds, making it a valuable subject for further research.
特性
分子式 |
C13H11N5O2S2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11N5O2S2/c14-9-5-10(19)17-12(16-9)21-6-11(20)18-13-15-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,15,18,20)(H3,14,16,17,19) |
InChIキー |
FPAXFXNPMJQPMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(3-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B10877993.png)
![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878007.png)
![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10878018.png)
![4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10878020.png)
![3-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methyl)-1H-indole](/img/structure/B10878025.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10878037.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10878046.png)
![(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10878052.png)

![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10878058.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B10878062.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10878069.png)
